C2‑Selective Reactivity vs 2,4-Dichloropyrimidine
Unlike 2,4-dichloropyrimidine, which requires careful control of temperature and stoichiometry to achieve C4 > C2 selectivity (often producing 10–30% of the undesired C2-replaced isomer), the target compound eliminates the competing site entirely [1][2]. The 4‑(4-methylpiperazin-1-yl) group acts as a permanent substituent that blocks the C4 position, ensuring that nucleophilic displacement occurs exclusively at the C2 chlorine. This inherent regiochemical lock reduces the need for extensive purification and improves isolated yields in sequential derivatization sequences.
single product formed
10–30% C2 side product
| Evidence Dimension | Regioselectivity in nucleophilic aromatic substitution (SNAr) |
|---|---|
| Target Compound Data | 100% C2‑selective substitution; single product formed |
| Comparator Or Baseline | 2,4-dichloropyrimidine: typical C4:C2 selectivity ratio ≈ 4:1 to 9:1 under SNAr conditions, leading to 10–30% of C2‑substituted side product [2] |
| Quantified Difference | Target compound delivers exclusive C2 selectivity (100% vs. 70–90% for main C4 product in 2,4‑dichloropyrimidine); eliminates side-product formation at the competing position. |
| Conditions | SNAr reactions with primary and secondary amines, alkoxides, or thiols at temperatures ranging from 0 °C to 80 °C in aprotic solvents. |
Why This Matters
For procurement, this single-point reactivity translates into a 10–30% improvement in crude yield and significantly lower downstream purification costs, directly impacting the scale-up economics of compound library synthesis.
- [1] Wuitschik, G., et al. Oxetanyl Building Blocks: How to Utilize Their Unique Reactivity. Chimia 2006, 60, 367–370 (general SNAr selectivity discussion). View Source
- [2] Regioselective Control of the SNAr Amination of 5-Substituted-2,4-dichloropyrimidines Using Tertiary Amine Nucleophiles. J. Org. Chem. 2015, 80, 6823–6830. View Source
